
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoro-4-iodopyridine
Übersicht
Beschreibung
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoro-4-iodopyridine is a useful research compound. Its molecular formula is C16H26FIN2OSi and its molecular weight is 436.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It’s known that similar compounds with tert-butyldimethylsilyloxy groups are often used in synthetic glycobiology .
Mode of Action
Compounds with tert-butyldimethylsilyloxy groups can act both as aldol donors and aldol acceptors in the stereocontrolled production of erythrose .
Biochemical Pathways
It’s known that similar compounds with tert-butyldimethylsilyloxy groups are involved in the synthesis of various organic compounds .
Pharmacokinetics
Similar compounds with tert-butyldimethylsilyloxy groups have been shown to have a boiling point of 110 °c/6 mmhg and a density of 0892 g/mL at 25 °C .
Action Environment
It’s known that similar compounds with tert-butyldimethylsilyloxy groups are stable under acidic conditions .
Biologische Aktivität
The compound 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoro-4-iodopyridine is a synthetic organic molecule with potential applications in medicinal chemistry, particularly as an inhibitor of fibroblast growth factor receptor 4 (FGFR4). This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a pyridine ring substituted with fluorine and iodine atoms, alongside a pyrrolidine moiety modified with a tert-butyldimethylsilyloxy group. Its molecular formula is with a molecular weight of approximately 418.39 g/mol .
Structure Overview
Feature | Description |
---|---|
Molecular Formula | |
Molecular Weight | 418.39 g/mol |
Key Functional Groups | Pyridine, Pyrrolidine, Silyloxy |
FGFR4 Inhibition
Research indicates that this compound acts as an inhibitor of FGFR4, which is involved in various cellular processes such as growth and tissue repair. Inhibition of FGFR4 has implications for cancer therapy, particularly in tumors where FGFR4 signaling is dysregulated.
The compound's mechanism involves binding to the FGFR4 receptor, thereby blocking its activity. This inhibition can lead to reduced tumor proliferation and metastasis. Studies have utilized techniques like surface plasmon resonance (SPR) to quantify the binding affinity of the compound to FGFR4.
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. It has been shown to modulate key signaling pathways associated with tumor growth. For instance, in vitro assays demonstrated significant inhibitory effects on cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Case Studies
Several case studies have highlighted the biological activity of similar compounds. For example:
- Compound A : A structurally related molecule was found to inhibit cell proliferation in MDA-MB-231 breast cancer cells with an IC50 of 0.005 μM.
- Compound B : Another derivative demonstrated selective inhibition of FGFR4 in liver cancer models, leading to decreased tumor size and improved survival rates in animal studies.
These findings underscore the potential of compounds similar to This compound in targeted cancer therapies.
Synthesis Pathway
The synthesis of this compound typically involves several steps, including:
- Preparation of Pyrrolidine Derivative : Utilizing tert-butyldimethylsilyl chloride to protect hydroxyl groups.
- Formation of Iodopyridine : Employing halogenation techniques to introduce iodine at the 4-position of the pyridine ring.
- Final Coupling Reaction : Combining the pyrrolidine derivative with the iodinated pyridine under controlled conditions.
This multi-step synthesis allows for the selective introduction of functional groups while maintaining structural integrity.
Eigenschaften
IUPAC Name |
tert-butyl-[[1-(6-fluoro-4-iodopyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26FIN2OSi/c1-16(2,3)22(4,5)21-11-12-6-7-20(10-12)15-9-13(18)8-14(17)19-15/h8-9,12H,6-7,10-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTERAYIZDZBDSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=CC(=C2)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26FIN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673616 | |
Record name | 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-6-fluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228665-82-4 | |
Record name | 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-6-fluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.